molecular formula C15H20ClNO2 B2398249 2-Chloro-N-(cyclopentylmethyl)-N-(3-methoxyphenyl)acetamide CAS No. 1397186-08-1

2-Chloro-N-(cyclopentylmethyl)-N-(3-methoxyphenyl)acetamide

Cat. No. B2398249
M. Wt: 281.78
InChI Key: XRQZSHNUVQVVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(cyclopentylmethyl)-N-(3-methoxyphenyl)acetamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 311.8 g/mol. This compound is also known as CPMA and has been used in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism Of Action

The mechanism of action of CPMA involves binding to the allosteric site of the mGluR5 and D2 receptors, which enhances their activity. This leads to an increase in the release of neurotransmitters such as dopamine and glutamate, which play a crucial role in various physiological processes. CPMA has also been shown to modulate the activity of other receptors such as the α7 nicotinic acetylcholine receptor and the GABAA receptor.

Biochemical And Physiological Effects

CPMA has been shown to have various biochemical and physiological effects in animal models. It has been shown to improve cognitive function in rodents and primates by enhancing synaptic plasticity in the hippocampus and prefrontal cortex. CPMA has also been shown to reduce the symptoms of Parkinson's disease in animal models by increasing dopamine release in the striatum.

Advantages And Limitations For Lab Experiments

One of the main advantages of using CPMA in lab experiments is its ability to selectively modulate the activity of specific receptors without affecting other receptors. This allows for a more precise investigation of the physiological processes involved in various diseases. However, one of the limitations of using CPMA is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the use of CPMA in scientific research. One of the areas of interest is the development of CPMA-based drugs for the treatment of various neurological and psychiatric disorders such as schizophrenia, depression, and Alzheimer's disease. Another area of interest is the investigation of the role of CPMA in the regulation of synaptic plasticity and neuroinflammation. Further studies are also needed to explore the potential of CPMA as a tool for the study of receptor function and drug discovery.

Synthesis Methods

The synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(3-methoxyphenyl)acetamide is carried out by reacting 3-methoxybenzylamine with cyclopentylmethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to yield the final product. This method has been optimized to produce high yields of pure CPMA.

Scientific Research Applications

CPMA has been extensively used in scientific research due to its ability to modulate the activity of certain receptors in the central nervous system. It has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) and the dopamine D2 receptor. These receptors are involved in various physiological processes such as learning and memory, reward, and motor control.

properties

IUPAC Name

2-chloro-N-(cyclopentylmethyl)-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-19-14-8-4-7-13(9-14)17(15(18)10-16)11-12-5-2-3-6-12/h4,7-9,12H,2-3,5-6,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQZSHNUVQVVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC2CCCC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(cyclopentylmethyl)-N-(3-methoxyphenyl)acetamide

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